Decachloro-p-xylene
Description
Decachloro-p-xylene (C₈Cl₁₀) is a fully chlorinated derivative of p-xylene, where all ten hydrogen atoms on the aromatic ring and methyl groups are replaced by chlorine atoms. This structural modification imparts exceptional thermal stability, chemical inertness, and resistance to degradation, making it a compound of interest in flame retardancy and specialty polymer applications.
Properties
CAS No. |
2142-35-0 |
|---|---|
Molecular Formula |
C8Cl10 |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
1,2,4,5-tetrachloro-3,6-bis(trichloromethyl)benzene |
InChI |
InChI=1S/C8Cl10/c9-3-1(7(13,14)15)4(10)6(12)2(5(3)11)8(16,17)18 |
InChI Key |
DTOMKKRROVKOGE-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)C(Cl)(Cl)Cl)Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Decachloro-p-xylene can be synthesized through the chlorination of p-xylene. The process involves the substitution of hydrogen atoms in p-xylene with chlorine atoms. This reaction typically requires the presence of a catalyst, such as iron(III) chloride, and is carried out under controlled conditions to ensure complete chlorination .
Industrial Production Methods: In an industrial setting, the production of this compound involves a multi-step chlorination process. The reaction is conducted in a chlorination reactor where p-xylene is exposed to chlorine gas in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully monitored to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Decachloro-p-xylene undergoes several types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple chlorine atoms, this compound can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Under specific conditions, this compound can be oxidized to form various oxidation products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted derivatives of this compound.
Reduction Reactions: Products include partially chlorinated xylenes.
Oxidation Reactions: Products include chlorinated benzoic acids and other oxidation products.
Scientific Research Applications
Decachloro-p-xylene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic tool.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of high-performance materials
Mechanism of Action
The mechanism of action of decachloro-p-xylene involves its interaction with molecular targets such as enzymes and receptors. The compound’s high chlorine content allows it to form strong interactions with these targets, potentially inhibiting their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various biochemical processes .
Comparison with Similar Compounds
Table 1: Key Properties of Decachloro-p-xylene and Analogous Compounds
*SVHC: Substance of Very High Concern under EU REACH regulations.
Dichlorodi-p-xylylene
Dichlorodi-p-xylylene (C₈H₆Cl₂) is a dichlorinated derivative of p-xylene. Unlike this compound, it retains eight hydrogen atoms, resulting in lower thermal stability and higher reactivity. It is primarily used in coatings and plastics due to its moderate chlorine content and ease of synthesis . However, its environmental persistence is less pronounced compared to fully chlorinated analogs like this compound.
Dechlorane Plus
Dechlorane Plus (C₁₈H₁₂Cl₁₂), a fully chlorinated bicyclic ether, shares this compound’s high chlorine content and persistence. This compound’s regulatory trajectory may mirror this, given its structural similarity.
Other Chlorinated Xylene Derivatives
Compounds like α-chloro-p-xylene (C₈H₇Cl) and tetrachloro-p-xylene (C₈H₄Cl₄) demonstrate intermediate properties. Higher chlorination correlates with increased stability and persistence but also stricter regulatory scrutiny, as seen in the U.S. Toxic Chemical Release Inventory requirements for xylene isomers .
Physicochemical and Environmental Properties
- Thermal Stability : this compound’s fully chlorinated structure likely surpasses Dichlorodi-p-xylylene in thermal resistance, akin to Dechlorane Plus .
- Reactivity : Reduced hydrogen content minimizes radical-driven degradation, enhancing environmental persistence.
- Toxicity: Chlorinated aromatics often exhibit neurotoxic and carcinogenic effects.
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